N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 313245-26-0
VCID: VC21479451
InChI: InChI=1S/C19H12BrF3N2O4/c1-10(26)24-17(27)15-9-11-8-12(20)2-7-16(11)28-18(15)25-13-3-5-14(6-4-13)29-19(21,22)23/h2-9H,1H3,(H,24,26,27)
SMILES: CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=C(C=C3)OC(F)(F)F
Molecular Formula: C19H12BrF3N2O4
Molecular Weight: 469.2g/mol

N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide

CAS No.: 313245-26-0

Cat. No.: VC21479451

Molecular Formula: C19H12BrF3N2O4

Molecular Weight: 469.2g/mol

* For research use only. Not for human or veterinary use.

N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide - 313245-26-0

Specification

CAS No. 313245-26-0
Molecular Formula C19H12BrF3N2O4
Molecular Weight 469.2g/mol
IUPAC Name N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Standard InChI InChI=1S/C19H12BrF3N2O4/c1-10(26)24-17(27)15-9-11-8-12(20)2-7-16(11)28-18(15)25-13-3-5-14(6-4-13)29-19(21,22)23/h2-9H,1H3,(H,24,26,27)
Standard InChI Key ZTMLKPXBJAXFRO-UHFFFAOYSA-N
SMILES CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=C(C=C3)OC(F)(F)F
Canonical SMILES CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=C(C=C3)OC(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Identity and Structure

N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide belongs to the iminochromene family, characterized by an imine linkage integrated into the chromene scaffold. The compound has a molecular formula of C19H12BrF3N2O4 and a precise molecular weight of 469.2 g/mol. The structure features a chromene core with a bromine atom at position 6, providing an important halogen bonding site that can influence biological interactions.

The trifluoromethoxy group attached to the phenyl ring at position 2 represents a critical structural feature that contributes to the compound's pharmacological activity. This electron-withdrawing group enhances potency by increasing electron density on reactive sites throughout the molecule. Additionally, the N-acetyl carboxamide moiety at position 3 provides hydrogen bonding capabilities that may facilitate interactions with biological targets.

Chemical Identifiers and Physical Properties

The compound is uniquely identified through multiple systematic nomenclature systems and identifiers, as outlined in Table 1.

Table 1: Chemical Identifiers of N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide

Identifier TypeValue
CAS Number313245-26-0
Molecular FormulaC19H12BrF3N2O4
Molecular Weight469.2 g/mol
Standard InChIInChI=1S/C19H12BrF3N2O4/c1-10(26)24-17(27)15-9-11-8-12(20)2-7-16(11)28-18(15)25-13-3-5-14(6-4-13)29-19(21,22)23/h2-9H,1H3,(H,24,26,27)
Standard InChIKeyZTMLKPXBJAXFRO-UHFFFAOYSA-N
Canonical SMILESCC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=C(C=C3)OC(F)(F)F
PubChem Compound ID1223705

The physical and chemical properties of this compound are influenced by its various functional groups. The bromine substituent increases molecular weight and lipophilicity, while the trifluoromethoxy group contributes to metabolic stability. The amide functionalities provide hydrogen bonding capabilities that influence solubility, protein binding, and target interactions.

Synthesis and Characterization

Synthetic Approaches

The synthesis of N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide typically involves multi-step organic reactions that require careful control of reaction conditions. While specific synthetic routes may vary, the general approach often includes:

  • Formation of the chromene core structure

  • Introduction of the bromine substituent at position 6

  • Incorporation of the imine functionality at position 2

  • Attachment of the trifluoromethoxy phenyl group

  • Installation of the carboxamide moiety at position 3

  • N-acetylation to complete the target structure

Each synthetic step necessitates optimization of temperature, solvent selection, reaction time, and catalyst systems to maximize yield and purity. The sequence of reactions must also consider chemoselectivity to avoid undesired side reactions between the multiple functional groups present in the molecular framework.

Analytical Characterization

Comprehensive characterization of N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide is essential to confirm its structure and purity. Analytical techniques commonly employed include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide critical information about molecular composition and structure.

NMR spectroscopy offers valuable insights into the structural arrangement of atoms within the molecule. The presence of aromatic protons, acetyl methyl protons, and specific splitting patterns in the 1H NMR spectrum would confirm the proposed structure. Similarly, 13C NMR analysis would provide evidence for key carbon environments, including the carbonyl carbons, aromatic carbons, and the carbon bearing the trifluoromethoxy group.

Additional characterization may include mass spectrometry, which would show the molecular ion peak at m/z 469 corresponding to the molecular weight, with characteristic isotope patterns due to the presence of bromine. Infrared spectroscopy would reveal characteristic absorption bands for the amide functionalities, aromatic rings, and C-F stretching vibrations.

Biological Activities

Antiviral Properties

N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide has demonstrated significant antiviral activity against multiple viral pathogens. Research has shown particularly promising effects against herpes simplex virus type 1 (HSV-1) and influenza A virus (H5N1). These findings suggest potential applications in addressing viral infections that pose substantial public health challenges.

The compound's antiviral mechanism is believed to target viral replication processes, potentially through inhibition of viral enzymes critical for replication cycles. The specific structural features of the molecule, including the trifluoromethoxy group and the strategic positioning of the bromine atom, may contribute to its antiviral efficacy by enabling optimal interactions with viral target proteins.

Antibacterial Activity

In addition to its antiviral properties, N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide exhibits notable antibacterial activity against clinically relevant bacterial strains. Particularly significant is its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting potential applications in addressing antibiotic resistance challenges.

The antibacterial mechanism of action may involve disruption of bacterial cell membranes, though additional research is needed to fully elucidate the specific molecular targets and interaction pathways. The compound's ability to combat resistant bacterial strains highlights its potential value in the development of new antibacterial agents to address the growing global concern of antimicrobial resistance.

Mechanism of Action

While the complete mechanistic understanding of N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide's biological activities remains under investigation, current research suggests involvement in modulating kinase cascades within cellular pathways. The electron-withdrawing properties of the trifluoromethoxy group likely enhance the compound's potency by increasing electron density at key reactive sites.

The compound's structural similarity to other bioactive chromene derivatives suggests potential interactions with multiple biological targets. The presence of both hydrogen bond acceptors and donors within the molecular framework facilitates binding to protein targets through multiple interaction points, potentially explaining the compound's diverse biological activities.

Biological ActivityTarget Organisms/SystemsProposed Mechanism
AntiviralHerpes simplex virus type 1 (HSV-1)Inhibition of viral replication processes
AntiviralInfluenza A virus (H5N1)Targeting viral enzymes
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)Disruption of bacterial cell membranes
AntibacterialEscherichia coliDisruption of bacterial cell membranes
Molecular Pathway ModulationCellular signalingModulation of kinase cascades

Structure-Activity Relationships

Key Structural Features

Understanding the structure-activity relationships (SAR) of N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide and related compounds provides valuable insights for medicinal chemistry optimization. When comparing this compound with related structures like N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide (CAS: 313954-14-2), several patterns emerge regarding how structural modifications affect biological activity.

The position and nature of substituents on the phenyl ring appear to significantly influence activity profiles. While the target compound contains a 4-(trifluoromethoxy)phenyl group, the related compound features a 2-fluorophenyl group, resulting in different molecular weights (469.2 g/mol versus 403.207 g/mol) and potentially different biological interaction patterns.

The bromine substituent at position 6 appears to be a conserved feature in both compounds, suggesting its importance for biological activity. Bromine may serve as a key pharmacophoric element, potentially through halogen bonding interactions with biological targets or through modulation of the compound's electronic properties and lipophilicity.

Comparative Properties

Comparison of N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide with structural analogs reveals how specific modifications impact physicochemical and biological properties. The trifluoromethoxy group in the target compound likely contributes to enhanced metabolic stability and lipophilicity compared to analogs with simpler substituents.

Table 3: Comparison of N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide with a Structural Analog

PropertyN-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamideN-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide
CAS Number313245-26-0313954-14-2
Molecular FormulaC19H12BrF3N2O4C18H12BrFN2O3
Molecular Weight469.2 g/mol403.207 g/mol
Fluorine-containing GroupTrifluoromethoxyFluoro
Position of FluorinePara position (4) on phenylOrtho position (2) on phenyl
InChIKeyZTMLKPXBJAXFRO-UHFFFAOYSA-NMRVAPFFLAJWWPU-PYCFMQQDSA-N

The comparison highlights how subtle structural changes can significantly alter molecular properties. These differences likely translate to variations in biological activities, target selectivity, and pharmacokinetic properties, providing valuable direction for further medicinal chemistry optimization.

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